ACÉTATE DE MÉTHYLE 2-(1H-INDOL-5-YLOXY)

Vue d'ensemble

Description

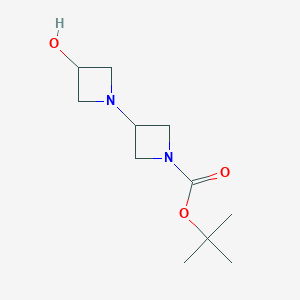

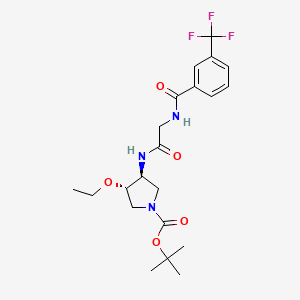

“(1H-Indol-5-yloxy)-acetic acid methyl ester” is a chemical compound with the molecular formula C11H11NO3 . It is used for research purposes.

Synthesis Analysis

The synthesis of esters like “(1H-Indol-5-yloxy)-acetic acid methyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of “(1H-Indol-5-yloxy)-acetic acid methyl ester” consists of an indole nucleus attached to an acetic acid methyl ester group .Chemical Reactions Analysis

Esters, including “(1H-Indol-5-yloxy)-acetic acid methyl ester”, can be produced through various reactions. For instance, acid chlorides can react with alcohols to yield an ester and hydrochloric acid. Acid anhydrides can also react with alcohols to produce esters .Applications De Recherche Scientifique

Synthèse des dérivés de l'indole

Les dérivés de l'indole sont importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire . Le composé ACÉTATE DE MÉTHYLE 2-(1H-INDOL-5-YLOXY) peut être utilisé dans la synthèse de dérivés de l'indole, qui sont des fragments prévalents présents dans certains alcaloïdes . Ces dérivés ont suscité un intérêt croissant ces dernières années pour leur application en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain .

Potentiel biologique des dérivés de l'indole

Les dérivés de l'indole, y compris l'ACÉTATE DE MÉTHYLE 2-(1H-INDOL-5-YLOXY), possèdent diverses activités biologiques . Ces activités comprennent les activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariennes et anticholinestérasiques . Cette large gamme d'activités biologiques a suscité l'intérêt des chercheurs pour synthétiser une variété de dérivés de l'indole .

Applications pharmaceutiques

Le noyau indolique se retrouve dans de nombreuses molécules médicamenteuses synthétiques importantes . Il se lie avec une forte affinité à de multiples récepteurs, ce qui est utile pour développer de nouveaux dérivés utiles . Par conséquent, l'ACÉTATE DE MÉTHYLE 2-(1H-INDOL-5-YLOXY), en tant que dérivé de l'indole, pourrait potentiellement être utilisé dans le développement de nouveaux produits pharmaceutiques .

Recherche et développement

L'ACÉTATE DE MÉTHYLE 2-(1H-INDOL-5-YLOXY) est disponible auprès de plusieurs fournisseurs pour les besoins de la recherche scientifique . Cette disponibilité facilite son utilisation dans diverses applications de recherche et de développement, y compris la synthèse de nouveaux composés et l'exploration de nouvelles possibilités thérapeutiques .

Chimie organique

En chimie organique, l'ACÉTATE DE MÉTHYLE 2-(1H-INDOL-5-YLOXY) peut être utilisé dans la synthèse d'autres composés organiques complexes . Sa structure unique en fait un matériau de départ précieux dans la synthèse de divers composés organiques .

Chimie hétérocyclique

L'indole est un système hétérocyclique important . L'ACÉTATE DE MÉTHYLE 2-(1H-INDOL-5-YLOXY), en tant que dérivé de l'indole, peut être utilisé en chimie hétérocyclique pour la synthèse de divers composés hétérocycliques . Ces composés ont un large éventail d'applications dans les produits pharmaceutiques, les produits agrochimiques et les colorants .

Mécanisme D'action

Target of Action

It’s known that indole derivatives have diverse biological and clinical applications , suggesting that this compound may interact with multiple targets.

Mode of Action

Indole derivatives are known to interact with various biological targets, which could lead to a range of biochemical changes .

Biochemical Pathways

Indole derivatives are known to have wide-ranging effects on various biochemical pathways , suggesting that this compound may also have diverse effects.

Result of Action

Given the known biological activity of indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular level.

Analyse Biochimique

Biochemical Properties

(1H-Indol-5-yloxy)-acetic acid methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical environments .

Cellular Effects

The effects of (1H-Indol-5-yloxy)-acetic acid methyl ester on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, (1H-Indol-5-yloxy)-acetic acid methyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target proteins, affecting their activity and function . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1H-Indol-5-yloxy)-acetic acid methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of (1H-Indol-5-yloxy)-acetic acid methyl ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm .

Metabolic Pathways

(1H-Indol-5-yloxy)-acetic acid methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism . These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function and health .

Transport and Distribution

The transport and distribution of (1H-Indol-5-yloxy)-acetic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its biological activity, as its accumulation in certain tissues or organelles can enhance its effects on cellular function .

Subcellular Localization

(1H-Indol-5-yloxy)-acetic acid methyl ester exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .

Propriétés

IUPAC Name |

methyl 2-(1H-indol-5-yloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-11(13)7-15-9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHORTGUJAXXVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733046 | |

| Record name | Methyl [(1H-indol-5-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857261-14-4 | |

| Record name | Methyl [(1H-indol-5-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)

![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)

![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)

![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)

![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)